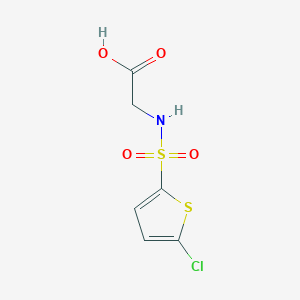![molecular formula C19H24ClNO4S B2361670 N-[3-(4-クロロフェノキシ)-2-ヒドロキシプロピル]-N-(2,4,6-トリメチルフェニル)メタンスルホンアミド CAS No. 1040644-16-3](/img/structure/B2361670.png)
N-[3-(4-クロロフェノキシ)-2-ヒドロキシプロピル]-N-(2,4,6-トリメチルフェニル)メタンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. Chlorophenoxy compounds, for example, are often involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups all play a role. Without more specific information, it’s difficult to predict the properties of this compound .科学的研究の応用
抗菌活性
サリチルアニリドは、問題となっている化合物と類似した化合物も含めて、強力な抗真菌および抗菌活性を示しています。 これらは特に、メチシリン耐性黄色ブドウ球菌やバンコマイシン耐性腸球菌などのグラム陽性病原体に効果的です 。これらの株は臨床現場において大きな課題となっており、これらの株に対する化合物の有効性は非常に有益な可能性があります。
駆虫剤としての使用
この化合物は、獣医学で広く使用されている既知の駆虫剤であるラフォキサンと構造的に関連しています。 これは、羊や牛におけるHaemonchus spp.およびFasciola spp.の寄生虫の駆除に効果的です 。この分野におけるその応用は、家畜の寄生虫病の管理に役立つ可能性があります。
抗マイコバクテリア特性
サリチルアニリドは、抗マイコバクテリア活性が報告されており、この化合物が結核などの病気の治療に役立つ可能性があることを示唆しています。 この活性には、医療現場で深刻な問題を引き起こしている株に対する有効性も含まれます 。
抗炎症効果
一部のハロゲン化サリチルアニリドは、SARS-CoV-2の複製を減らし、げっ歯類モデルにおける炎症性サイトカインの誘導を抑制することが示されています。 これは、炎症を軽減し、ウイルス感染を管理する可能性のある用途を示唆しています 。
抗がんの可能性
サリチルアニリドエステルによる上皮成長因子受容体(EGFR PTK)などのタンパク質キナーゼの阻害は、N-[3-(4-クロロフェノキシ)-2-ヒドロキシプロピル]-N-(2,4,6-トリメチルフェニル)メタンスルホンアミドのような化合物が、特に新しい抗がん剤の開発におけるがん研究に適用できる可能性があることを示唆しています 。
キチナーゼ酵素の阻害
この化合物は、寄生虫であるオンコセルカ・ボルブルスのキチナーゼの効率的な阻害剤として同定されています。 これは、キチン質の外骨格を持つ生物によって引き起こされる寄生虫感染症の治療の開発におけるその可能性を示唆しています 。
抗リーシュマニア薬
この化合物の構造類似体は、抗リーシュマニア薬としての可能性を秘めています。リーシュマニア症は、原虫寄生虫によって引き起こされる病気であり、効果的な治療法を見つけることが重要です。 この化合物は、この病気に対する有効性について検討する必要があります 。
獣医学的用途
駆虫剤としての特性に加えて、この化合物の他のサリチルアニリドとの構造的類似性は、動物における細菌感染症の治療など、獣医学においてより幅広い用途があることを示唆しています 。
作用機序
Target of Action
Similar compounds have been reported to have antihelmintic and fasciolicide properties , suggesting that the compound might target parasites.
Mode of Action
It’s known that similar compounds can inhibit chitinase in parasites like onchocerca volvulus . Chitinase is an enzyme that breaks down chitin, a component of the exoskeleton of many parasites. By inhibiting this enzyme, the compound could potentially disrupt the life cycle of the parasite.
Biochemical Pathways
Given its potential antihelmintic and fasciolicide properties , it’s likely that the compound interferes with the biochemical pathways related to the growth and reproduction of parasites.
Result of Action
Based on the potential antihelmintic and fasciolicide properties , it can be inferred that the compound might lead to the death of parasites, thereby alleviating the symptoms of parasitic infections.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[3-(4-chlorophenoxy)-2-hydroxypropyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-13-9-14(2)19(15(3)10-13)21(26(4,23)24)11-17(22)12-25-18-7-5-16(20)6-8-18/h5-10,17,22H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSGCMOOYAHEMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(COC2=CC=C(C=C2)Cl)O)S(=O)(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

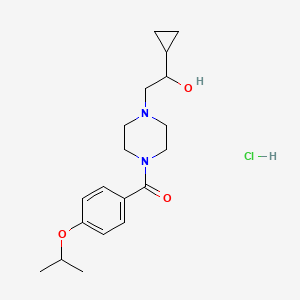


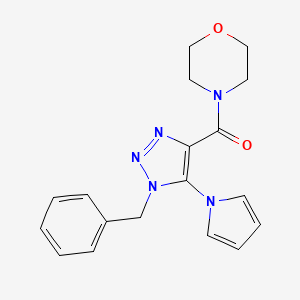
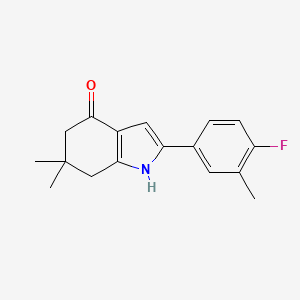
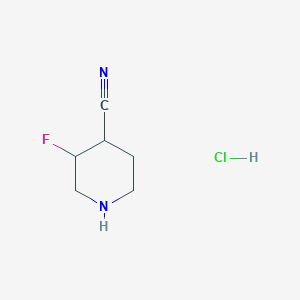
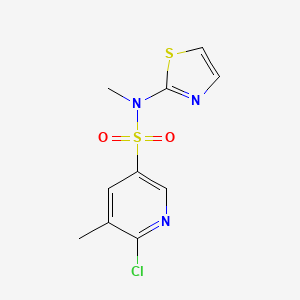
![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)
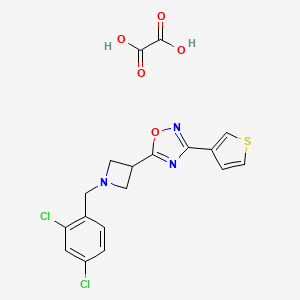
![N~4~-(3-fluorophenyl)-1-phenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2361603.png)
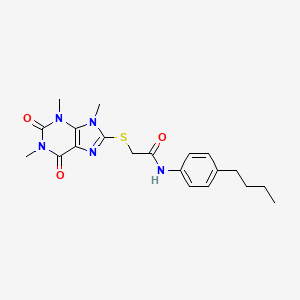
![N-(2,5-difluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

